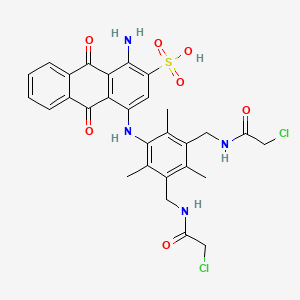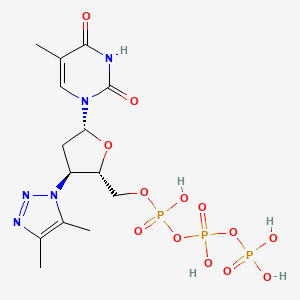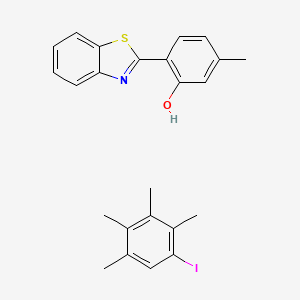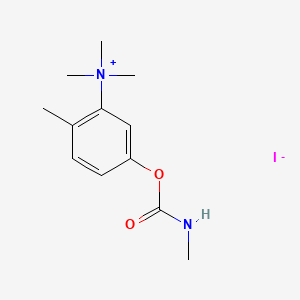
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide is a chemical compound with the molecular formula C14H23IN2O2. This compound is known for its unique structure, which includes a carbamate ester and a quaternary ammonium group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide typically involves the reaction of methyl carbamate with 3-(trimethylammonio)-p-tolyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The quaternary ammonium group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-, I-) and amines (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate ester group can undergo hydrolysis, releasing active intermediates that further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, methyl-, ethyl ester: Similar structure but with an ethyl group instead of the quaternary ammonium group.
Carbamic acid, (3-methylphenyl)-, ethyl ester: Contains a 3-methylphenyl group instead of the trimethylammonio group.
Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester: Features a methoxycarbonyl group and a 3-methylphenyl group.
Uniqueness
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodide is unique due to its combination of a carbamate ester and a quaternary ammonium group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
64046-35-1 |
|---|---|
Formule moléculaire |
C12H19IN2O2 |
Poids moléculaire |
350.20 g/mol |
Nom IUPAC |
trimethyl-[2-methyl-5-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C12H18N2O2.HI/c1-9-6-7-10(16-12(15)13-2)8-11(9)14(3,4)5;/h6-8H,1-5H3;1H |
Clé InChI |
DFNBBPIKUKDGMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



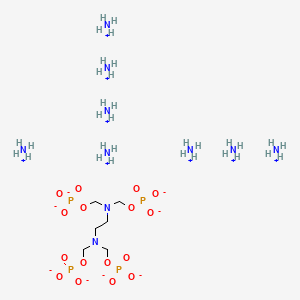

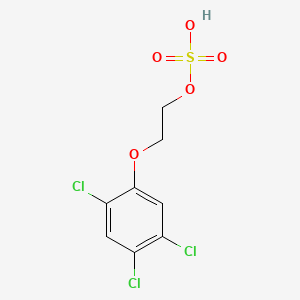
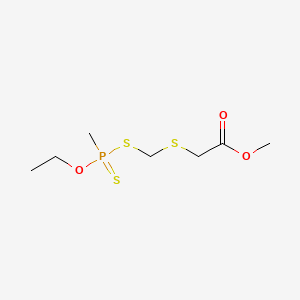
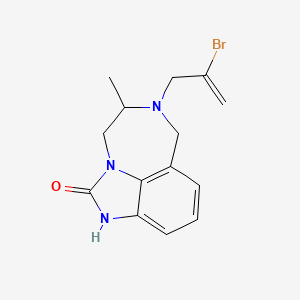
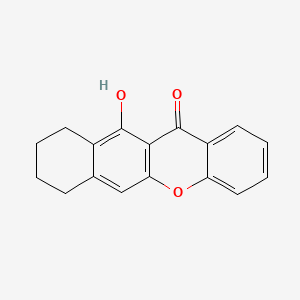
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
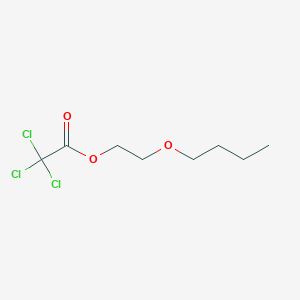
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)
